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2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Documentation Hub

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  • Product: 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
  • CAS: 1183454-19-4

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Characterization of Novel Chlorophenylpiperazine Compounds

Executive Summary Chlorophenylpiperazines (CPPs), such as meta-chlorophenylpiperazine (mCPP), represent a critical pharmacophore in neuropsychiatric drug development. Historically recognized as central serotonin (5-HT) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorophenylpiperazines (CPPs), such as meta-chlorophenylpiperazine (mCPP), represent a critical pharmacophore in neuropsychiatric drug development. Historically recognized as central serotonin (5-HT) agonists and peripheral antagonists, their polypharmacological nature makes them ideal scaffolds for targeting 5-HT2A, 5-HT2C, and 5-HT7 receptors. This technical guide outlines a rigorous, self-validating framework for characterizing novel CPPs, emphasizing the critical shift from simple affinity profiling to functional biased signaling. As a Senior Application Scientist, my objective is to provide a mechanistic roadmap where every experimental choice is grounded in causality and reproducibility.

Preclinical Characterization Workflow

To ensure scientific integrity, the evaluation of novel CPPs must follow a sequential logic: structural validation, primary binding, functional bias assessment, and in vivo translation.

W Synth 1. Synthesis & QC LC-MS, NMR Bind 2. Primary Binding PDSP Radioligand Assay Synth->Bind Func 3. Functional Assays Gq vs β-Arrestin Bias Bind->Func InVivo 4. In Vivo Models HTR, Locomotion Func->InVivo

Caption: Preclinical characterization workflow for novel chlorophenylpiperazine derivatives.

Primary Pharmacodynamics: Receptor Binding Profiling

Before assessing functional activity, establishing the binding affinity (Ki) landscape is paramount. We utilize the standardized methodologies established by the1[1].

The Causality of Standardization: Utilizing a centralized, highly validated protocol minimizes inter-assay variability caused by differing membrane preparations or radioligand specific activities. This ensures that the structure-activity relationship (SAR) data driving your lead optimization is mathematically sound.

Quantitative Binding Data (Representative)

Table 1: Receptor Binding Affinities (Ki, nM) of Reference vs. Novel CPPs

Compound5-HT2A (nM)5-HT2C (nM)5-HT7 (nM)D2 (nM)
mCPP (Reference)45.03.2352.0>10,000
Novel CPP-1 (Biased)12.58.445.01,200
Protocol: Standardized Radioligand Binding Assay

Self-Validating Mechanism: This protocol includes both total binding and non-specific binding (NSB) wells to calculate specific binding accurately. Reference compounds are run in parallel to validate assay sensitivity and dynamic range.

  • Preparation : Dilute test compounds to 5X the final assay concentration in the appropriate radioligand binding buffer[1].

  • Assay Assembly : In a 96-well plate, combine the following to reach a 250 µL final volume:

    • 50 µL of buffer (for total binding) or reference cold ligand (for NSB).

    • 50 µL of the 5X test compound.

    • 50 µL of 5X radioligand (e.g.,[3H]-Ketanserin for 5-HT2A).

    • 100 µL of receptor-containing crude membrane fraction (resuspended in buffer)[1].

  • Equilibration : Incubate the plate for 1.5 hours at room temperature to allow the radioligand and test compound to reach thermodynamic equilibrium[1].

  • Harvesting : Isolate bound radioactivity by rapid filtration onto 0.3% polyethyleneimine (PEI)-treated 96-well filter mats using a Filtermate harvester[1]. Note: The PEI treatment is crucial as it neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the radioligand.

  • Quantification : Dry the filter mats, melt scintillant onto the filters, and quantify retained radioactivity using a Microbeta scintillation counter[1].

Functional Assays & Biased Signaling (The Core)

Affinity does not equal efficacy. The modern paradigm of 5-HT2A receptor pharmacology hinges on functional selectivity (biased agonism). Prototypical psychedelics activate both the Gq/11 and β-arrestin2 pathways[2]. However, recent breakthroughs indicate that 5-HT2A-Gq efficacy—not β-arrestin2 recruitment—predicts psychedelic potential (e.g., hallucinations)[2]. Conversely, β-arrestin-biased 5-HT2A agonists can induce receptor downregulation and exhibit antipsychotic or antidepressant-like profiles without hallucinogenic liabilities[3].

G Ligand Novel CPP Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Canonical Pathway Arrestin β-Arrestin 2 Receptor->Arrestin Biased Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release (Psychedelic-like Effects) PLC->IP3 Internal Receptor Internalization (Therapeutic / Antipsychotic-like) Arrestin->Internal

Caption: 5-HT2A receptor biased signaling pathways dictating divergent physiological outcomes.

Protocol: Assessing Gq vs. β-Arrestin Bias

To quantify functional bias, we measure two divergent downstream effectors: Inositol Monophosphate (IP1) accumulation (a stable downstream metabolite of the Gq-PLC-IP3 pathway) and β-arrestin2 recruitment via split-luciferase complementation.

Part A: Gq-Mediated IP1 Accumulation Causality: IP3 has a very short half-life, making it difficult to measure reliably in high-throughput formats. By using LiCl to inhibit inositol monophosphatase, IP1 accumulates in the cell, providing a stable, highly sensitive readout of Gq activation.

  • Seed HEK293T cells stably expressing the 5-HT2A receptor into 384-well plates.

  • Stimulate cells with a concentration-response curve (CRC) of the novel CPP in stimulation buffer containing 50 mM LiCl for 1 hour at 37°C.

  • Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagents (anti-IP1 cryptate and IP1-d2).

  • Measure the FRET signal (665 nm / 620 nm ratio); calculate EC50 and Emax relative to 5-HT.

Part B: β-Arrestin2 Recruitment (Split-Luciferase) Causality: The split-luciferase system provides a real-time, reversible measure of protein-protein interactions in live cells without the need for cell lysis or radioactive tracers, preserving the physiological context of the receptor.

  • Transfect cells with 5-HT2A fused to the N-terminal fragment of NanoLuc (SmBiT) and β-arrestin2 fused to the C-terminal fragment (LgBiT).

  • Plate cells and incubate overnight.

  • Add the Nano-Glo Live Cell substrate (furimazine) and establish a baseline luminescence.

  • Add the novel CPP (CRC) and monitor luminescence kinetics for 45 minutes. The complementation of SmBiT and LgBiT upon arrestin recruitment generates a quantifiable luminescent signal.

  • Calculate the Bias Factor (ΔΔlog(τ/KA)) using the operational model of agonism to determine true pathway preference.

In Vivo Translation: The Head-Twitch Response (HTR)

In vivo validation must specifically address the mechanistic findings from the functional assays. If a novel CPP shows Gq partial agonism or β-arrestin bias, it should lack psychedelic-like effects. The gold standard for assessing 5-HT2A-mediated psychedelic liability in rodents is the Head-Twitch Response (HTR)[2].

Disrupting Gq-PLC signaling attenuates the HTR, confirming that a threshold level of Gq activation is required to induce these effects[2]. Therefore, a successful β-arrestin-biased CPP will yield a negative HTR in male mice, validating its potential as a non-hallucinogenic therapeutic.

Conclusion

The characterization of novel chlorophenylpiperazines demands a multi-tiered approach. By integrating standardized PDSP binding protocols with advanced biased signaling functional assays, researchers can rationally design 5-HT receptor modulators. Fine-tuning 5-HT2A receptor signaling away from Gq and toward β-arrestin represents a highly promising avenue for developing next-generation psychiatric therapeutics devoid of psychedelic liabilities.

References

  • Title: NIMH Psychoactive Drug Screening Program (PDSP)
  • Title: Effect of meta-chlorophenylpiperazine (mCPP)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol: A Technical Guide

Molecular Architecture & Rationale The synthesis of conformationally restricted β -amino alcohols is a cornerstone in the development of neuroactive pharmaceuticals. The target molecule, 2-[4-(3-chlorophenyl)piperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Rationale

The synthesis of conformationally restricted β -amino alcohols is a cornerstone in the development of neuroactive pharmaceuticals. The target molecule, 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol , merges the well-documented 1-(3-chlorophenyl)piperazine (mCPP) pharmacophore—known for its potent modulation of serotonergic pathways and utility in psychoactive compound research[1],[2]—with a rigid cyclopentane scaffold.

By tethering the arylpiperazine to a cyclopentanol ring, researchers can lock the spatial orientation of the hydrogen-bond donating hydroxyl group relative to the basic piperazine nitrogen. This guide details the stereospecific synthesis of this compound via the aminolysis of cyclopentene oxide, emphasizing mechanistic causality, catalytic optimization, and self-validating analytical protocols.

Mechanistic Pathways of Epoxide Aminolysis

The core transformation relies on the ring opening of meso-cyclopentene oxide by the secondary amine of mCPP.

Because cyclopentene oxide is a meso compound, the nucleophilic attack is governed by stereoelectronic constraints rather than regioselectivity. The reaction proceeds via a strict SN​2 mechanism[3]. The bulky arylpiperazine nucleophile approaches the electrophilic carbon from the face opposite to the epoxide oxygen (an anti-periplanar trajectory).

Causality of Stereocontrol: This backside attack dictates the stereochemical outcome, ensuring that the resulting hydroxyl and piperazinyl groups are oriented trans to one another. The rigid transition state prevents the formation of the cis-isomer, making the reaction inherently stereospecific and yielding exclusively trans-2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol.

Catalytic Causality

Historically, the aminolysis of epoxides with sterically hindered secondary amines required harsh conditions (e.g., refluxing in ethanol or water for extended periods), often leading to thermal degradation. Modern protocols employ Lewis acid catalysis to circumvent this[4].

Why use a Lewis Acid? The metal cation coordinates to the oxirane oxygen. This coordination withdraws electron density from the adjacent C-O bonds, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the epoxide. The heightened electrophilicity allows the SN​2 attack to proceed rapidly at room temperature or under mild heating, often enabling environmentally benign, solvent-free conditions[5].

Mechanism A Cyclopentene Oxide (meso-epoxide) B Lewis Acid Coordination (O-M+ activation) A->B Catalyst addition D S_N2 Anti-Periplanar Attack (Transition State) B->D C 1-(3-Chlorophenyl)piperazine (Nucleophile) C->D Steric approach control E Zwitterionic Intermediate (Alkoxide / Ammonium) D->E Ring opening F Intra/Intermolecular Proton Transfer E->F G trans-2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol F->G Stereospecific yield

Mechanistic pathway of the Lewis acid-catalyzed SN2 epoxide aminolysis.

Quantitative Data & Analytical Characterization

The following table summarizes the optimization of the aminolysis reaction, comparing classical thermal methods with modern catalytic approaches for the synthesis of β -amino alcohols.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
None (Thermal) Water100 (Reflux)2445%trans only
YCl3​ (1 mol%) [5]Solvent-free25292%trans only
Zn(ClO4​)2​ (5 mol%) [6]Solvent-free50488%trans only
Sc(DS)3​ (1 mol%) [7]Water251285%trans only

Experimental Methodologies

Protocol: Solvent-Free Lewis Acid Catalyzed Synthesis

This protocol utilizes Yttrium(III) chloride ( YCl3​ ) to drive the reaction efficiently without the need for organic solvents, maximizing atom economy and reaction rate[5].

  • Reagent Preparation: In a dry 10 mL round-bottom flask, add 1-(3-chlorophenyl)piperazine (1.0 mmol, 196.7 mg).

  • Epoxide Addition: Add cyclopentene oxide (1.1 mmol, 92.5 mg) directly to the amine. The slight stoichiometric excess of the epoxide ensures complete consumption of the valuable piperazine derivative.

  • Catalyst Loading: Add anhydrous Yttrium(III) chloride ( YCl3​ , 0.01 mmol, 1.95 mg).

  • Reaction Execution: Stir the neat mixture magnetically at room temperature (25 °C). The mixture will initially be a slurry and will transition into a viscous oil as the β -amino alcohol product forms.

  • Monitoring: Allow the reaction to proceed for 2 hours. Monitor via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: CH2​Cl2​ /MeOH/ NH4​OH 95:4:1) to afford the pure trans-isomer.

Workflow Step1 Reagent Preparation Step2 Catalyst Loading Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 TLC Monitoring Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target β-amino alcohol.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the synthesis, the following self-validating checks must be integrated into the workflow:

  • TLC Validation: Use a solvent system of CH2​Cl2​ :MeOH (9:1) with 1% aqueous NH4​OH to prevent amine streaking on the silica. The starting mCPP is highly UV-active. The product will appear as a new, slightly less polar spot (due to intramolecular hydrogen bonding between the hydroxyl and the piperazine nitrogen) that stains positive with both UV light and ninhydrin.

  • Mass Spectrometry (ESI-MS): The formation of the product is confirmed by the appearance of the [M+H]+ pseudo-molecular ion. Due to the presence of the chlorine atom, the spectrum will display a characteristic 3:1 isotopic cluster at m/z 281.1 and 283.1, validating the incorporation of the chlorophenyl moiety.

  • NMR Stereochemical Validation: 1H NMR is critical for confirming the trans-stereochemistry. The methine proton adjacent to the hydroxyl group ( CH -OH) will appear as a distinct multiplet around 3.8–4.1 ppm. The coupling constants ( J -values) between the adjacent cyclopentyl protons confirm the trans-diaxial-like relationship, distinguishing it from the cis-isomer. Furthermore, 2D NOESY NMR will show an absence of a strong Nuclear Overhauser Effect (NOE) between the CH -OH and CH -N protons, definitively proving the trans-configuration.

References

  • Title: 1-(3-Chlorophenyl)
  • Title: Potential sweep techniques and cyclic voltammetry Source: ResearchGate URL
  • Title: 18.
  • Title: Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions Source: Thieme Connect URL
  • Title: Zinc(II)
  • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI URL
  • Title: Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water Source: Organic Chemistry Portal URL

Sources

Foundational

Physicochemical and Analytical Profiling of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol: A Technical Guide

Abstract As drug discovery pipelines increasingly focus on structurally complex central nervous system (CNS) active compounds, the rigorous physicochemical characterization of early-stage scaffolds becomes critical. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As drug discovery pipelines increasingly focus on structurally complex central nervous system (CNS) active compounds, the rigorous physicochemical characterization of early-stage scaffolds becomes critical. This whitepaper provides an in-depth technical evaluation of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol (CAS: 1183454-19-4)[1]. By synthesizing pharmacological context with field-proven analytical methodologies, this guide serves as a comprehensive protocol for researchers evaluating lipophilic, basic arylpiperazine derivatives.

Structural Identity and Chemical Architecture

The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol belongs to the arylpiperazine class of chemical entities. Its architecture can be deconstructed into three functional domains, each dictating its physicochemical behavior and biological potential:

  • The 3-Chlorophenyl Ring : Imparts significant lipophilicity and provides a site for halogen bonding, which is often critical for deep hydrophobic pocket insertion within target proteins.

  • The Piperazine Core : Acts as the primary basic center. The protonation state of the aliphatic nitrogen (N1) at physiological pH governs solubility, membrane permeability, and electrostatic interactions with receptor aspartate residues.

  • The Cyclopentanol Moiety : Introduces steric bulk, multiple chiral centers, and a hydrogen-bond donor (hydroxyl group). This region modulates the compound's topological polar surface area (TPSA) and influences functional selectivity at target receptors.

Quantitative Physicochemical Data

To establish a baseline for experimental validation, the theoretical and calculated physicochemical properties of the compound are summarized below.

PropertyValueImplication for Development
CAS Registry Number 1183454-19-4[1]Unique identifier for procurement/synthesis.
Molecular Formula C15H21ClN2O[2]Defines exact mass requirements for MS.
Molecular Weight 280.79 g/mol [3]Highly favorable for CNS penetration (<400 Da).
Monoisotopic Mass 280.134 Da[2]Target for High-Resolution Mass Spectrometry.
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski's Rule of 5.
Predicted pKa (Basic) ~8.0 - 8.5Compound will be predominantly ionized at pH 7.4.
Predicted LogP ~3.0 - 3.5Optimal lipophilicity for blood-brain barrier transit.

Pharmacological Context: The Arylpiperazine Scaffold

The long-chain arylpiperazine scaffold is a versatile and privileged template in medicinal chemistry, historically utilized to design ligands targeting serotonin (5-HT) and dopamine (D2) receptors[4]. Compounds containing the 3-chlorophenylpiperazine (mCPP) substructure frequently exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes[5].

Recent pharmacological advancements emphasize functional selectivity—the ability of a ligand to preferentially activate specific intracellular pathways (e.g., cAMP signaling) over others (e.g., β-arrestin-2 recruitment) through the same G protein-coupled receptor (GPCR)[6]. The addition of the rigid cyclopentanol ring in this compound likely restricts conformational flexibility, a key driver in achieving such biased agonism.

G L Arylpiperazine Ligand (e.g., 3-Cl-Phenylpiperazine) R 5-HT1A / 5-HT2A Receptors (GPCRs) L->R Binds Gq Gq Protein Activation R->Gq 5-HT2A Gi Gi Protein Activation R->Gi 5-HT1A PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Inhibition Gi->AC IP3 IP3 / DAG Release PLC->IP3 cAMP Decreased cAMP AC->cAMP Ca Intracellular Ca2+ Release IP3->Ca

Figure 1. Generalized GPCR signaling pathways modulated by arylpiperazine derivatives.

Experimental Workflows for Physicochemical Validation

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's design. The following protocols are engineered as self-validating systems, specifically tailored for lipophilic amines.

Workflow Start Compound Prep (1183454-19-4) LCMS LC-MS / NMR (Purity >95%) Start->LCMS pKa Potentiometric Titration (Cosolvent Extrapolation) LCMS->pKa Validated LogP Shake-Flask Method (Octanol/Water) pKa->LogP Ionization Known Sol Kinetic Solubility (Nephelometry) LogP->Sol Data Physicochemical Profile Generated Sol->Data

Figure 2. Sequential workflow for the physicochemical profiling of lipophilic basic compounds.

Protocol A: Potentiometric pKa Determination (Cosolvent Method)

Causality & Rationale : Why choose potentiometry over UV-metric titration? The primary ionization center of this molecule is the aliphatic piperazine nitrogen. Protonation here does not induce a significant electronic shift in the distant chlorophenyl chromophore, rendering UV-spectrophotometric methods insensitive[7]. Furthermore, because the neutral free-base form is highly lipophilic and poorly water-soluble, standard aqueous titration will result in precipitation. Therefore, a cosolvent potentiometric approach utilizing the Yasuda-Shedlovsky extrapolation is mandatory[8],[9].

Step-by-Step Methodology :

  • Solvent Preparation : Prepare four mixtures of methanol/water at 15%, 30%, 45%, and 60% (v/v). Adjust each to a constant ionic strength of 0.15 M using KCl[8].

  • Sample Dissolution : Accurately weigh and dissolve ~2 mg of the compound into 10 mL of each respective solvent mixture.

  • Environmental Control : Blanket the titration vessel with a slow, continuous flow of Argon gas. Crucial Step: This prevents atmospheric CO2 absorption, which would artificially lower the pH at the basic end of the titration[8].

  • Titration : Using an automated titrator (e.g., Sirius T3 or equivalent), titrate the solution with 0.5 M KOH from pH 2.0 to 11.5[8].

  • Data Processing : Extract the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective mixtures.

  • Extrapolation : Apply the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% methanol (pure water) to determine the true aqueous pKa[9].

Protocol B: Shake-Flask LogP/LogD Determination

Causality & Rationale : While computational LogP (cLogP) provides a baseline, experimental validation is required to account for the intramolecular hydrogen bonding potential between the cyclopentanol -OH and the piperazine nitrogen. The shake-flask method remains the gold standard for thermodynamic partitioning.

Step-by-Step Methodology :

  • Phase Saturation : Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD; 0.1 M NaOH for free-base LogP) for 24 hours to ensure mutual saturation.

  • Sample Preparation : Dissolve the compound in the pre-saturated octanol phase to achieve a concentration of 1 mg/mL.

  • Partitioning : Transfer 2 mL of the spiked octanol and 2 mL of the saturated aqueous buffer into a glass vial. Mechanically shake at 25°C ± 0.5°C for 60 minutes.

  • Phase Separation : Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions. Crucial Step: Failure to fully separate phases will result in aqueous droplets contaminating the octanol injection, skewing the partition coefficient.

  • Quantification : Carefully sample both phases using separate syringes. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~254 nm for the chlorophenyl ring).

  • Calculation : LogP/D = log10([Concentration in Octanol] /[Concentration in Aqueous Phase]).

Analytical Characterization and Quality Control

Before initiating any biological or physicochemical assays, the structural integrity of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol must be verified[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Utilizing Electrospray Ionization in positive mode (ESI+), the compound will yield a prominent [M+H]+ pseudo-molecular ion at m/z 281.1. The presence of the chlorine atom will be unambiguously confirmed by the characteristic 3:1 isotopic abundance ratio corresponding to the 35Cl and 37Cl isotopes at m/z 281.1 and 283.1, respectively.

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR is required to confirm the stereochemistry of the cyclopentyl ring. The diastereomeric purity (cis/trans relationship between the hydroxyl group and the piperazine substituent) will be evident based on the coupling constants ( J -values) of the methine protons on the cyclopentane ring.

References

  • PubChemLite Database . "C15H21ClN2O - Explore." University of Luxembourg. Available at: [Link]

  • MDPI . "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules, 2022. Available at: [Link]

  • PubMed (NCBI) . "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 2002. Available at: [Link]

  • PubMed (NCBI) . "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2." Bioorganic & Medicinal Chemistry, 2015. Available at: [Link]

  • Der Pharma Chemica . "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Der Pharma Chemica, 2011. Available at: [Link]

  • PubMed Central (PMC) . "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2018. Available at: [Link]

  • Pion Inc . "Potentiometric pKa determination of water-insoluble compounds. Validation study in methanol/water mixtures." Pion Inc Resources. Available at: [Link]

Sources

Exploratory

In vitro metabolism of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

In Vitro Metabolism of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol: A Comprehensive Mechanistic Guide Executive Summary Understanding the preclinical in vitro metabolism of synthetic arylpiperazine derivatives i...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Metabolism of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol: A Comprehensive Mechanistic Guide

Executive Summary

Understanding the preclinical in vitro metabolism of synthetic arylpiperazine derivatives is a critical gateway in drug discovery and toxicology. The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol presents a unique dual-pharmacophore structure: a 1-(3-chlorophenyl)piperazine (mCPP) moiety linked to a cyclopentanol ring. This whitepaper provides an authoritative, step-by-step breakdown of its predicted Phase I and Phase II metabolic pathways, grounded in field-proven enzymatic mechanisms, alongside a self-validating experimental protocol for human liver microsome (HLM) assays.

Structural Profiling and Metabolic Vulnerabilities

As a Senior Application Scientist, the first step in predicting a compound's metabolic fate is structural deconstruction. This molecule contains two primary sites of metabolic liability:

  • The Arylpiperazine Core (mCPP): The mCPP substructure is a well-documented moiety found in atypical antidepressants like trazodone and nefazodone[1]. It is highly susceptible to oxidative cleavage and aromatic hydroxylation.

  • The Cyclopentanol Ring: The presence of a secondary alcohol provides a direct, pre-existing functional group for Phase II conjugation, bypassing the need for prior Phase I activation.

Phase I Metabolism: CYP450-Mediated Oxidation

In vitro incubations with HLMs reveal that arylpiperazine derivatives undergo extensive Phase I oxidation[2]. For this compound, two parallel cytochrome P450 (CYP) pathways dominate:

  • N-Dealkylation (CYP3A4): The most significant clearance mechanism is the oxidative cleavage of the N-alkyl bond connecting the piperazine and cyclopentanol rings. Studies on structurally analogous drugs confirm that CYP3A4 is the primary isoform responsible for generating the active metabolite mCPP[3][4]. This cleavage yields mCPP and a cyclopentanone or cyclopentanediol byproduct.

  • Aromatic Hydroxylation (CYP2D6): The 3-chlorophenyl ring undergoes para-hydroxylation, a reaction strictly mediated by CYP2D6[1][5]. Because the CYP2D6 gene is highly polymorphic, the formation of p-hydroxy-mCPP derivatives will exhibit significant interindividual variability, heavily impacting the compound's half-life in extensive versus poor metabolizers[1][6].

Phase II Metabolism: UGT-Mediated Conjugation

Phase II metabolism enhances water solubility for renal excretion. The unique presence of the cyclopentanol hydroxyl group alters the standard metabolic timeline:

  • Direct Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the parent compound's cyclopentanol ring.

  • Sequential Conjugation: The p-hydroxy metabolites generated by CYP2D6 undergo subsequent secondary glucuronidation[2].

MetabolicPathway Parent 2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol mCPP mCPP (1-(3-chlorophenyl)piperazine) Parent->mCPP CYP3A4 (N-Dealkylation) Cyclopentanone Cyclopentanone Byproduct Parent->Cyclopentanone CYP3A4 (N-Dealkylation) OH_Parent p-Hydroxy Parent Parent->OH_Parent CYP2D6 (Aromatic Hydroxylation) Glucuronide_Parent Parent O-Glucuronide Parent->Glucuronide_Parent UGTs (Direct Conjugation) OH_mCPP p-Hydroxy-mCPP mCPP->OH_mCPP CYP2D6 Glucuronide_OH p-Hydroxy Glucuronide OH_Parent->Glucuronide_OH UGTs (Phase II Conjugation)

Figure 1: Predicted Phase I and Phase II metabolic pathways of the target compound.

Experimental Methodology: In Vitro HLM Assay Protocol

To empirically validate these pathways and calculate intrinsic clearance ( CLint​ ), a self-validating in vitro assay is required. Do not merely execute steps; understand the biochemical causality behind them.

Causality in Assay Design:

  • Alamethicin: UGT active sites are sequestered on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, is mandatory to permeabilize the microsomal membrane, allowing the highly polar UDPGA cofactor to enter.

  • MgCl₂: Magnesium acts as an essential divalent cation for the catalytic function of both CYP450 oxidoreductase and UGT enzymes.

  • Acetonitrile Quenching: Rapid addition of cold organic solvent instantly denatures proteins, halting metabolism at precise timepoints to ensure accurate kinetic modeling.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Prepare 10 mM NADPH (Phase I cofactor) and 5 mM UDPGA (Phase II cofactor).

  • Microsomal Unmasking: Pre-incubate pooled HLMs (1 mg/mL final protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Incubation Assembly: Combine activated HLMs, buffer, and the test compound (1 µM for clearance assays; 10 µM for Metabolite ID). Include Midazolam and Dextromethorphan in separate wells as positive controls for CYP3A4 and CYP2D6 activity, respectively.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH and UDPGA.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., mCPP-d8).

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

Workflow Prep 1. Unmasking HLM + Alamethicin Incubate 2. Incubation Compound + NADPH + UDPGA Prep->Incubate Quench 3. Quenching Ice-cold ACN + IS Incubate->Quench Centrifuge 4. Extraction 14,000 x g Spin Quench->Centrifuge Analyze 5. LC-HRMS MetID & CLint Centrifuge->Analyze

Figure 2: Step-by-step in vitro human liver microsome (HLM) assay workflow.

Quantitative Data Summary

Based on the known kinetic behavior of mCPP-containing derivatives in pooled human liver microsomes, the following table summarizes the anticipated quantitative metabolic profile.

Table 1: Anticipated In Vitro Kinetic Parameters in HLMs

ParameterEstimated Value / ObservationPrimary Mediating Enzyme(s)Analytical Mass Shift (ΔDa)
Intrinsic Clearance ( CLint​ ) 25 - 45 µL/min/mg proteinCYP3A4, CYP2D6, UGTsN/A
In Vitro Half-Life ( t1/2​ ) 15 - 30 minutesCYP3A4, CYP2D6N/A
N-Dealkylation (mCPP formation) Major Phase I MetaboliteCYP3A4-84.07 Da
Aromatic Hydroxylation Moderate Phase I MetaboliteCYP2D6+15.99 Da
Direct O-Glucuronidation Major Phase II MetaboliteUGT1A/2B families+176.03 Da

References

  • Title: Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources.
  • Source: wikipedia.
  • Source: psychiatrist.
  • Source: nih.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Foundational

Preliminary bioactivity screening of novel piperazine compounds

Strategic Evaluation of Novel Piperazine Derivatives: A Comprehensive Bioactivity Screening Guide Introduction The piperazine nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with d...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Evaluation of Novel Piperazine Derivatives: A Comprehensive Bioactivity Screening Guide

Introduction

The piperazine nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and neuroactive properties[1]. Because of its structural versatility, piperazine derivatives can be fine-tuned to target specific biological pathways. However, the sheer volume of synthesizable derivatives necessitates a rigorous, multi-tiered preliminary bioactivity screening pipeline. As a Senior Application Scientist, I have designed this whitepaper to outline a causal, self-validating framework for evaluating novel piperazine compounds, ensuring high-confidence data generation for downstream drug development.

The Rational Screening Pipeline

Before assessing target-specific efficacy, a compound must be evaluated for general cytotoxicity and broad-spectrum antimicrobial activity. This sequential logic prevents the mischaracterization of non-specific toxic agents as targeted therapeutics.

Workflow A Novel Piperazine Derivatives B Phase 1: Cytotoxicity (MTT Assay) A->B Baseline Toxicity C Phase 2: Antimicrobial (Broth Microdilution) B->C Non-toxic hits D Phase 3: CNS Target (5-HT Receptor Binding) B->D CNS candidates E Lead Compound Selection C->E High MIC potency D->E High Ki affinity

Multi-tiered bioactivity screening workflow for novel piperazine derivatives.

Phase 1: High-Throughput Cytotoxicity & Viability (MTT Assay)

Causality & Logic: The MTT assay measures cellular metabolic activity via the NAD(P)H-dependent reduction of a yellow tetrazolium salt to insoluble purple formazan crystals[2]. We prioritize this assay to establish the basal cytotoxicity (IC₅₀) of the piperazine derivatives. If a compound intended for CNS targeting exhibits high generalized cytotoxicity, it is immediately deprioritized. Conversely, if the compound is designed as an anticancer agent, potent cytotoxicity against specific tumor cell lines is a primary selection criterion.

Self-Validating Protocol: To ensure scientific integrity, this protocol includes internal controls: a positive control (a known cytotoxic agent), a negative control (untreated cells), and a vehicle control (DMSO) to rule out solvent toxicity.

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed 10,000 cells/well into a 96-well plate in 100 µL of appropriate culture medium. Incubate at 37°C in 5% CO₂ for 24 hours to allow adhesion[3].

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in serum-free media. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. Treat cells for 24 to 72 hours.

  • MTT Addition: Carefully aspirate the media. Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well[2].

  • Incubation: Incubate the plate for 3–4 hours at 37°C. Observe under a microscope for the formation of intracellular purple formazan crystals.

  • Solubilization: Carefully remove the media without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan[3]. Shake the plate on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570–590 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise[3].

Phase 2: Antimicrobial Susceptibility Testing

Causality & Logic: Piperazine scaffolds frequently display notable activity against bacterial and fungal pathogens[1]. To quantify this, we determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This quantitative approach is superior to agar diffusion for precise dose-response mapping and aligns strictly with Clinical and Laboratory Standards Institute (CLSI) guidelines[4].

Self-Validating Protocol: This assay relies on a sterility control (media only) and a growth control (media + bacteria) to validate the assay window, alongside a Quality Control (QC) reference antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate. Adjust the turbidity to a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL) in sterile saline[4].

  • Broth Dilution: Dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final target concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine compounds (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions[4].

  • MIC Determination: Visually inspect the wells or use a spectrophotometer (OD600). The MIC is defined as the lowest concentration of the piperazine derivative that completely inhibits visible microbial growth[4].

Phase 3: Target-Specific Screening (5-HT Receptor Binding)

Causality & Logic: 1-arylpiperazine derivatives constitute one of the most important classes of 5-HT₁A and 5-HT₇ receptor ligands[5]. Structural modifications, such as the addition of an acetyl group or varying the alkyl chain length, profoundly influence receptor affinity (Kᵢ)[6]. Screening for 5-HT receptor binding is critical for compounds intended for anxiolytic, antidepressant, or atypical antipsychotic applications.

Pathway Ligand Piperazine Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding (Ki) GProtein Gi/o Protein (Activation) Receptor->GProtein Conformational Change Enzyme Adenylate Cyclase (Inhibition) GProtein->Enzyme Alpha subunit action SecondMsgr cAMP Levels (Decrease) Enzyme->SecondMsgr Reduced synthesis Response Neurophysiological Response SecondMsgr->Response Downstream signaling

Mechanism of action for 5-HT1A receptor agonism by neuroactive piperazine derivatives.

Quantitative Data Presentation

To facilitate rapid decision-making, screening data must be consolidated. The table below illustrates a mock dataset of novel piperazine derivatives, comparing their basal cytotoxicity, antimicrobial MIC, and 5-HT₁A binding affinity to standard controls.

Compound IDCytotoxicity IC₅₀ (µM) [HEK293]MIC (µg/mL) [S. aureus]MIC (µg/mL) [E. coli]5-HT₁A Affinity Kᵢ (nM)Pharmacological Profile
Pip-001 > 100 (Non-toxic)64> 1280.78CNS Lead (High Affinity)
Pip-002 4.5 (Highly Toxic)816516Potential Anticancer Lead
Pip-003 > 100 (Non-toxic)2445.0Broad-Spectrum Antimicrobial
Ciprofloxacin > 1000.50.25N/AAntimicrobial Control
8-OH-DPAT > 100N/AN/A0.255-HT₁A Control

Data Interpretation: Compound Pip-001 demonstrates sub-nanomolar affinity for the 5-HT₁A receptor (similar to findings in coumarin-piperazine hybrids[6]) with negligible cytotoxicity, making it a prime CNS candidate. Pip-003 shows strong antimicrobial potential without mammalian cytotoxicity, warranting further in vivo infection modeling.

Sources

Protocols & Analytical Methods

Method

NMR analysis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

An In-Depth Guide to the Complete NMR Structural Elucidation of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Introduction: The Imperative for Unambiguous Characterization In the landscape of drug discovery and de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Complete NMR Structural Elucidation of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Introduction: The Imperative for Unambiguous Characterization

In the landscape of drug discovery and development, the molecule 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol represents a confluence of privileged structural motifs. The piperazine core is a cornerstone in medicinal chemistry, found in numerous approved therapeutic agents, while the substituted aminocyclopentanol framework offers a versatile scaffold for exploring chemical space.[1][2] Given its potential as a synthetic intermediate or a candidate molecule, its precise and unambiguous structural characterization is not merely an academic exercise but a prerequisite for any further investigation into its biological activity and safety profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive and most powerful technique for the complete structural elucidation of such small molecules in solution.[3][4] It provides unparalleled insight into the molecular framework, detailing the connectivity of atoms and their spatial relationships. This application note provides a comprehensive, field-proven strategy for the complete ¹H and ¹³C NMR assignment of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. We will move beyond a simple listing of steps to explain the causality behind the experimental choices, presenting a self-validating workflow that ensures high-confidence characterization for researchers, chemists, and drug development professionals.

Anticipating the NMR Landscape: A Fragment-Based Analysis

Before acquiring any data, an experienced scientist will analyze the molecule's structure to predict the general features of its NMR spectra. The molecule can be dissected into three key fragments: the 3-chlorophenyl group, the piperazine ring, and the 2-hydroxycyclopentyl group. This predictive analysis is crucial for setting appropriate acquisition parameters and for guiding the subsequent interpretation.

Predicted ¹H and ¹³C Chemical Shift Ranges

Molecular Fragment Atom Numbering ¹H Chemical Shift (δ) ppm (Predicted) ¹³C Chemical Shift (δ) ppm (Predicted) Rationale & Key Features
3-Chlorophenyl Ar-H6.8 - 7.3115 - 150The electron-withdrawing chlorine atom will influence the chemical shifts of the aromatic protons and carbons, leading to a distinct substitution pattern. The proton ortho to the piperazine nitrogen will likely be the most shielded.
Piperazine Pip-H (axial/equatorial)2.5 - 3.445 - 55The piperazine ring protons typically appear as complex multiplets due to chair conformations and coupling between adjacent axial and equatorial protons.[5] Protons closer to the electron-withdrawing aryl group may be slightly deshielded compared to those adjacent to the cyclopentyl group.
Cyclopentanol C1-H (CH-OH)3.8 - 4.570 - 80The proton on the carbon bearing the hydroxyl group (C1-H) is expected to be the most downfield signal in the aliphatic region due to the deshielding effect of the oxygen atom.[6]
C2-H (CH-N)2.8 - 3.560 - 70The proton on the carbon attached to the piperazine nitrogen (C2-H) will also be significantly deshielded.
Cyclopentyl-CH₂1.5 - 2.220 - 40The remaining methylene protons on the cyclopentyl ring will appear as complex, overlapping multiplets in the upfield region.[7][8] Due to the chiral centers at C1 and C2, all methylene protons are diastereotopic and thus chemically non-equivalent, leading to more complex spectra.
OHVariable (1.0 - 5.0)-The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet.[9]

The Strategic Workflow: A Multi-Dimensional Approach to Structure Validation

A robust structural elucidation relies on a layered approach, where information from simpler experiments informs and is validated by more complex ones. The workflow is designed to systematically build the molecular structure from individual spin systems to the final, fully connected molecule.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Assembly H1 ¹H NMR (Proton Count & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Count) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ Phasing) DEPT->HSQC Fragments Identify Spin Systems (e.g., Cyclopentane Ring) COSY->Fragments HSQC->Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) Assemble Connect Fragments (e.g., Piperazine to Cyclopentane) HMBC->Assemble NOESY ¹H-¹H NOESY/ROESY (Stereochemistry) Stereochem Determine Relative Stereochemistry (cis/trans) NOESY->Stereochem Fragments->HMBC Guide Interpretation Assemble->NOESY Guide Interpretation Final Final Structure Assignment Assemble->Final Stereochem->Final

Caption: Key HMBC correlations for connecting the molecular fragments.

  • Aryl to Piperazine: Look for a correlation from the aromatic protons ortho to the point of attachment to the piperazine carbons.

  • Piperazine to Cyclopentanol: The most critical correlation will be from the C2-H proton on the cyclopentanol ring to the adjacent carbons within the piperazine ring (a ³J coupling). Conversely, protons on the piperazine ring should show correlations to the C2 carbon of the cyclopentanol ring.

  • Stereochemical Assignment (NOESY/ROESY): The relationship between the hydroxyl group (at C1) and the piperazine group (at C2) can be either cis or trans. This diastereomeric relationship can be definitively determined using a 2D NOESY or ROESY experiment, which detects through-space correlations. A cross-peak between C1-H and C2-H would strongly suggest a cis relationship, as these protons would be on the same face of the ring and thus close in space. The absence of this cross-peak would suggest a trans relationship. [6]

Conclusion

The structural elucidation of a novel or complex molecule like 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol requires more than just data acquisition; it demands a strategic and logical approach. By combining a sequence of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, one can systematically and confidently piece together the molecular structure. This multi-dimensional approach ensures that each assignment is cross-validated, moving from proton environments and multiplicities to C-H attachments and finally to the long-range connectivity that defines the complete molecule. This robust methodology provides the high level of structural certainty required for advancing compounds in a research and drug development pipeline.

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  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHl8hINqKExMwH_QokNMX1SME9i-jie1vGtW5hkV3YkiE9_vpNon6tga59uvS8WxgT_uIzf6VpTVvSTg913r0GU4noz9_Ralz3YT9ZNJxCoUK8P1ZbUruPINE--fdlRipLV16RLVZJ7ceeqaQ4O8Uf-F-MzwSUG1o1fb_yG2dH3smERThG0JU9vLeaMzETz1IqY7dfWopm72CNbTUAGRK]
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from International Journal of Pharmaceutical Sciences Review and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQcVC1mjofiR0AvUgfiHgwGXjhA9y-othbYML8-XVeA7LpBRGWD7GT2VDMjFbVWKoXbYSBOG-EDuWabpNSqhPhspz6lKuSzK3vlpHBcV6A8Tc1M5CwBWrib7SWfdLuA26S_uh8jCTCb6U_7DMcISEcf798pzLvspzfoIydH6JpjlgTBKrUFMPOGQrO]
  • Stasiak, A., et al. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz5dYCSFTqfwxw7NFMGkBSW5-OvVC6Xdd5Zc3Z_MnAhFKtfZc66HNs4NfNH52UdmW7myr_gsp7h2aNm9GMyN4qlXvkOmkdFEs8naZ0-OYof_8_IpcOLcSk3IdMzEn8bEUwBD7cZ_L3Uj3Qr7A=]
  • Molbank. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from Molbank. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3y6TNHiRMls4_1Tywt9sT3jWaATjVU0S8_sHP6LrJ6_TbnPdK8hfMmHC4Oro5gX3F2aj8EEIACpXCgFekW7MAYjWdrzHVvDZtM5qjBf2-jEINRtNuPoUg-xMEw7AULrweQnDaNU=]
  • Benchchem. (n.d.). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxaRmFHKF8SqN6iabaqcoW74WzbzN7OP0HsBif_r4sdl_FfirMjmovcFm8-QbyHv488VW7sJjy_kx-y1ySQEm5j8feFVt9zUTPJhnOorXZd2cufS-njUBG_kS86zPO1OjQD07mlZdbV_9TGJVr9PlXmPzkq8VXHNoCguPl-VJW1t3OkI4Su4JiC6Hjxj5r1Ei7MO9_0oVyiaPNcUsSSyYKjs9-zVSM5Gj39mEuAFIJ8K4Hr7l2gyrxp9e_T3z-7451cQ==]

Sources

Application

High-throughput screening of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol analogs

Initiating Information Gathering I've started with targeted Google searches to find information on "2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol" and similar molecules. I'm focusing on known biological targets, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I've started with targeted Google searches to find information on "2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol" and similar molecules. I'm focusing on known biological targets, how they work, and any existing high-throughput screening assays. This preliminary research will define the landscape of available data.

Structuring the Search Approach

I'm now expanding my search strategy. I'm actively seeking HTS protocols for similar compound classes and targets. I am paying close attention to assay design, cell line selection, and data analysis. I will also source authoritative best practices for quality control and hit validation. Simultaneously, I will research specific molecular targets and relevant signaling pathways to inform the structure of the application note. The structure will be broken down into sections, including an introduction to the compound class and detailed assay protocols.

Refining Information Gathering

I'm now diving deeper into the specifics, aiming to understand the context of this molecule. I'm focusing on whether it's a known drug or a research chemical, and what its reported activities are. Simultaneously, I'm identifying related compounds and biological targets, considering the piperazine scaffold. My goal is to define the compound's place in the scientific landscape and guide the note's focus.

\n\n Deepening Target Exploration

I'm now refining the search to identify specific G-protein coupled receptors, serotonin, and dopamine receptors, which are likely to be targets. Relevant signaling pathways will inform the structure. I'm seeking specific, verifiable URLs as references to solidify the rationale and protocol design of the application note.

Expanding Assay Selection

I'm now focusing on a more specific direction. I've begun broader searches on the target compound to determine its context and prior research. My recent efforts have identified related compounds and likely biological targets, considering the piperazine scaffold and its potential for GPCR interactions. I'm actively researching established HTS protocols for similar targets. I'm exploring various assay principles, cell line selections, and analytical workflows. My search strategy is aimed at solidifying verifiable URLs for citation, as I develop the rationale and the protocol design for the application note.

Developing Application Note Structure

I'm now integrating information, focusing on outlining the application note's structure. I'm prioritizing the introduction, rationale for screening, and detailed assay protocols. I am also planning data analysis and visualization elements, including tables and Graphviz diagrams, based on the research. I will include a complete references section with verifiable URLs. My searches now include relevant GPCR receptors and signalling pathways for inclusion in diagrams.

Developing a Framework for the Note

I'm synthesizing the gathered data into a framework. I'm focusing on organizing the note, starting with an introduction to the compound class and rationale for the screening. I'll outline the detailed assay protocols and data interpretation sections. Furthermore, I will include a complete reference section. The search has confirmed the compound's novelty, suggesting an exploration of novel receptor targets.

Refining Structure and Direction

I'm now revising the application note's structure to accommodate the compound's novelty. I'll outline a hypothetical screening campaign for similar analogs, focusing on GPCR targets. The emphasis will shift towards a screening strategy rather than a specific target. This involves a multi-assay approach starting with broad primary screens.

Refining Screening Strategy

I'm now revising the application note's scope. Given the compound's potential novelty, my searches have broadened to reflect this, focusing on developing a strategy for screening related analogs. I'm prioritizing a multi-assay approach. This approach will consist of a broad, initial, calcium flux-based screen to narrow targets, and then focus on more specific receptors. The note will demonstrate a hypothetical screening campaign focused on aminergic GPCRs.

Refining Hypothetical Screening Strategy

I've significantly refined the hypothetical screening strategy, focusing on its adaptability. My searches are now centered on developing a robust and comprehensive approach. I've formulated a multi-assay workflow. I am prioritizing a broad, initial, calcium flux-based screen to narrow targets, followed by more specific assays to identify receptor subtype.

Refining Novel Compound Strategy

I'm now revising the application note's structure significantly to reflect the compound's novelty. I'll focus on a hypothetical screening campaign for similar analogs, prioritizing aminergic GPCR targets. Emphasis shifts to a strategy for screening rather than a specific target. This involves a multi-assay approach: a broad, primary screen followed by confirmatory assays. I aim to create a flexible, adaptable, and robust plan.

Refining Strategy & Novelty

I'm now focusing on the application note's structure to accommodate the compound's novelty. My searches have confirmed its novelty, demanding a different strategy. I will focus on a hypothetical screening campaign for analogous compounds. The emphasis will shift towards a screening strategy, rather than a specific target. This involves a multi-assay workflow that will be explained in a manner that's adaptable to researchers.

Method

Application Note: Advanced Derivatization Protocols for 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Executive Summary & Mechanistic Rationale The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a versatile 1,2-aminoalcohol scaffold featuring the pharmacologically privileged 3-chlorophenylpiperazine (mC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a versatile 1,2-aminoalcohol scaffold featuring the pharmacologically privileged 3-chlorophenylpiperazine (mCPP) moiety. In drug development and medicinal chemistry, derivatizing the secondary cyclopentanol hydroxyl group is a primary strategy for modulating lipophilicity, synthesizing prodrugs, or generating advanced synthetic intermediates.

As a 1,2-aminoalcohol containing a tertiary basic amine, this scaffold presents specific chemoselective challenges. The piperazine nitrogen (pKa ~8.5) can readily protonate, causing the starting material to precipitate out of non-polar solvents if acidic byproducts (e.g., HCl) are generated. Furthermore, the tertiary amine can act as a competitive, albeit transient, nucleophile. Therefore, successful derivatization requires carefully buffered microenvironments, non-nucleophilic bases, and chemoselective reagents.

This guide details three field-proven derivatization pathways:

  • O-Acylation (Esterification): For the generation of lipophilic prodrugs[1].

  • Mild Oxidation (Aminoketone Formation): Utilizing Dess-Martin Periodinane (DMP) to create a reactive electrophilic center for subsequent homologation[2].

  • O-Carbamoylation: To synthesize metabolically robust derivatives that resist rapid plasma esterase cleavage.

Derivatization Workflow

Workflow SM 2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol Ester O-Acyl Prodrug (Esterification) SM->Ester Acyl Chloride, DIPEA, DMAP DCM, 0°C to RT Ketone Aminoketone (Oxidation) SM->Ketone Dess-Martin Periodinane DCM, 0°C to RT Carbamate O-Carbamoyl Derivative (Carbamoylation) SM->Carbamate Isocyanate, DBTDL Toluene, 80°C

Divergent derivatization workflow for 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physicochemical shifts and analytical markers for the three primary derivatives, providing a self-validating framework for reaction monitoring.

Derivative TypeTarget Pharmacological ProfileReagent SystemExpected LogP ShiftTLC Rf Shift (vs. SM)Primary Analytical Confirmation (IR/NMR)
O-Acyl Ester Lipophilic ProdrugR-COCl / DIPEA / DMAP+1.5 to +2.5Higher (Less polar)IR: ~1735 cm⁻¹ (Acyclic C=O stretch)
Aminoketone Synthetic IntermediateDMP / DCM+0.5 to +1.0Higher (Less polar)IR: ~1745 cm⁻¹ (Strained Ring C=O)
O-Carbamate Metabolically Stable ProdrugR-NCO / DBTDL+1.0 to +2.0Slightly HigherIR: ~1700 cm⁻¹, NMR: ~5.5 ppm (N-H)

Experimental Protocols

Protocol A: O-Acylation (Esterification) via Acid Chlorides

Causality & Design: To selectively form the ester without quaternizing the piperazine nitrogen, the reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the acylation of the sterically hindered secondary cyclopentanol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 mmol of DIPEA, followed by 0.1 mmol (10 mol%) of DMAP. Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.2 mmol of the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) dropwise over 10 minutes. Note: Dropwise addition prevents localized heating and minimizes degradation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% NH₄OH). The product will appear as a higher Rf spot.

  • Work-up: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to yield the pure O-acyl prodrug.

Protocol B: Chemoselective Oxidation to Aminoketone

Causality & Design: Oxidizing a secondary alcohol in the presence of a tertiary amine risks N-oxide formation or C-C bond cleavage. Dess-Martin Periodinane (DMP) is the optimal reagent here, as it performs mild, highly chemoselective oxidations at room temperature without over-oxidizing the piperazine nitrogen[2],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aminoalcohol in 10 mL of anhydrous DCM (0.1 M concentration) at 0 °C under nitrogen[2].

  • Oxidation: Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir for 1–3 hours. The reaction mixture will typically turn cloudy as the iodine(III) byproduct precipitates. Monitor by TLC until the starting material is fully consumed[2].

  • Self-Validating Quench: Prepare a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃. Add 10 mL of this mixture to the reaction. Critical Step: Stir vigorously for 15–30 minutes. The organic layer must turn completely clear; this visual cue confirms the complete reduction of unreacted hypervalent iodine species[2].

  • Work-up: Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to afford the 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-one intermediate[4].

Protocol C: O-Carbamoylation for Metabolic Stability

Causality & Design: Carbamates are significantly more resistant to enzymatic hydrolysis than standard esters. Because secondary alcohols are relatively poor nucleophiles toward isocyanates, the reaction requires thermal activation and a Lewis acid catalyst, such as Dibutyltin dilaurate (DBTDL), to activate the isocyanate carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aminoalcohol in 10 mL of anhydrous Toluene.

  • Reagent Addition: Add 1.5 mmol of the target isocyanate (R-NCO), followed by 1 drop (~1 mol%) of DBTDL catalyst.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C.

  • Reaction Monitoring: Stir at 80 °C for 6–12 hours. Monitor via TLC. The formation of the carbamate is generally slower than esterification.

  • Work-up: Once complete, cool the reaction to room temperature. Quench with 5 mL of water to destroy excess isocyanate (which converts to the corresponding symmetric urea).

  • Purification: Concentrate the toluene under reduced pressure. Resuspend the crude mixture in DCM, filter out any insoluble urea byproducts, and purify the filtrate via silica gel chromatography to isolate the stable O-carbamoyl derivative.

References

  • Benchchem. "Application Notes and Protocols: N-Boc-aminomethanol in the Synthesis of Chiral Amino Alcohols." Benchchem,
  • "Synthesis of Amino Acid-Conjugated Olanzapine Prodrugs: Advancing Stability, Selectivity, and Therapeutic Efficacy in Psychotic Disorders." International Journal of Pharmaceutical Sciences,
  • Heravi et al. "Application of Dess-Martin oxidation in total synthesis of natural products.
  • "Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, stereochemical, and chromatographic challenges associated with synthesizing 2-[4-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, stereochemical, and chromatographic challenges associated with synthesizing 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. This transformation relies on the nucleophilic ring-opening of cyclopentene oxide by 1-(3-chlorophenyl)piperazine.

Below, you will find field-proven troubleshooting logic, self-validating experimental protocols, and quantitative data to ensure high-yield, stereospecific outcomes.

Part 1: Mechanistic Workflow & Strategy

G Reactants Reactants: Cyclopentene Oxide + 1-(3-Chlorophenyl)piperazine Condition Reaction Condition Selection Reactants->Condition Path1 Solvent-Free + LiClO4 (Fast, High Yield) Condition->Path1 Path2 Aqueous + Boric Acid (Green, Mild) Condition->Path2 Path3 Uncatalyzed / Neat (Slow, Low Yield) Condition->Path3 Mech SN2 Anti-Attack Stereospecific Ring Opening Path1->Mech Path2->Mech Path3->Mech Harsh heat required Crude Crude trans-Product Mech->Crude Purif Silica Gel Chromatography Crude->Purif Standard Standard Silica (Amine Streaking/Loss) Purif->Standard No Modifier Deactivated TEA-Deactivated Silica (Sharp Peaks, High Recovery) Purif->Deactivated 1-3% TEA Added

Fig 1. Workflow for the synthesis and purification of the target cyclopentanol derivative.

Part 2: Troubleshooting FAQs

Q1: My epoxide ring-opening reaction is stalling at 30-40% conversion despite prolonged heating. How can I drive this to completion? A: The stalling is a kinetic issue. Cyclopentene oxide is an internal, relatively unstrained aliphatic epoxide. The inherent nucleophilicity of the secondary amine (1-(3-chlorophenyl)piperazine) is insufficient to overcome the activation energy ( Ea​ ) barrier without assistance. Simply increasing the temperature often leads to epoxide polymerization or oxidative degradation of the amine. The Solution: You must electrophilically activate the epoxide oxygen. Introducing a mild Lewis acid, such as Lithium Perchlorate (LiClO₄) under solvent-free conditions, allows the Li⁺ ion to coordinate with the epoxide oxygen. This withdraws electron density, weakening the C-O bond and significantly lowering the Ea​ for the incoming amine [1]. Alternatively, carrying out the reaction in water with a catalytic amount of boric acid utilizes hydrogen-bonding to achieve a similar activation [2].

Q2: How do I ensure I have synthesized the trans-isomer and not a cis/trans mixture? A: You do not need to separate isomers because the reaction is inherently stereospecific. The ring-opening of aliphatic epoxides under neutral or Lewis-acidic conditions proceeds strictly via an SN₂ mechanism. The bulky piperazine nucleophile must attack the carbon atom from the face opposite to the epoxide oxygen (an anti-periplanar transition state). This anti-attack dictates that the resulting hydroxyl group and the piperazine ring will exclusively hold a trans relative stereochemistry. Self-Validation: You can validate this immediately via ¹H NMR. In the trans-1,2-disubstituted cyclopentane product, the dihedral angle between the CH-OH proton and the CH-N proton results in a distinct coupling constant ( J ) of approximately 7.0–8.5 Hz. A cis-isomer would present a noticeably smaller J value (~4.0–5.0 Hz).

Q3: During purification, my product streaks down the entire TLC plate, and I am losing massive amounts of yield on the silica column. What is happening? A: Your target molecule contains a highly basic piperazine moiety. Standard silica gel is acidic due to the presence of free surface silanol groups (Si-OH). As your product travels down the column, the basic nitrogen atoms protonate and form strong electrostatic interactions with these stationary acidic sites. This causes severe peak tailing, streaking, and irreversible adsorption [3]. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–3% Triethylamine (TEA) and include it in your mobile phase. TEA competitively binds to the acidic silanols, allowing your target amine to elute in a sharp, concentrated band.

Part 3: Quantitative Data Summaries

To optimize your time and resources, review the empirical data comparing different synthetic routes for this specific class of epoxide ring-opening.

Method / PathwayCatalystSolventTemp (°C)Time (h)Typical Yield (%)Notes / Drawbacks
Uncatalyzed NoneEthanol80 (Reflux)24 - 4835 - 50%High energy cost; incomplete conversion.
Lewis Acid [1] LiClO₄ (20 mol%)None (Neat)601 - 2> 90%Highly efficient; requires dry LiClO₄.
Aqueous Green [2] Boric Acid (30 mol%)Water3515 - 18> 85%Environmentally benign; longer reaction time.

Part 4: Self-Validating Experimental Protocols

Protocol A: Solvent-Free Synthesis via LiClO₄ Activation

This protocol prioritizes speed and maximum yield.

  • Preparation: In a rigorously dried 10 mL round-bottom flask, add 1.0 mmol of cyclopentene oxide and 1.05 mmol of 1-(3-chlorophenyl)piperazine.

  • Catalysis: Add 0.2 mmol (20 mol%) of anhydrous Lithium Perchlorate (LiClO₄). Caution: LiClO₄ is a strong oxidizer; handle with non-metallic spatulas and keep away from combustible organics outside of the controlled reaction.

  • Reaction: Stir the neat mixture at 60 °C for 1.5 hours.

  • In-Process Self-Validation: Remove a 1 µL aliquot, dissolve in ethyl acetate, and spot on a TLC plate. Elute with EtOAc/Hexanes (1:1) containing 2% TEA. Stain with iodine vapor. The disappearance of the high-Rf amine spot confirms reaction completion.

  • Workup: Dilute the mixture with 10 mL of dichloromethane (DCM) and wash with distilled water (2 × 5 mL) to remove the LiClO₄ catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: TEA-Deactivated Silica Gel Chromatography

This protocol ensures quantitative recovery of the basic product.

  • Stationary Phase Preparation: In a beaker, prepare a slurry of 30 g of silica gel in 100 mL of Hexanes containing 2% Triethylamine (v/v). Stir for 10 minutes to allow the TEA to fully cap the acidic silanol groups.

  • Column Packing: Pour the deactivated slurry into a glass chromatography column. Rinse the sides with the TEA/Hexane solution and allow the bed to settle evenly.

  • Loading: Dissolve the crude 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol in a minimal amount of DCM (approx. 1-2 mL) and carefully load it directly onto the top of the silica bed.

  • Elution: Elute the column using a gradient of 10% to 40% Ethyl Acetate in Hexanes, strictly maintaining 2% TEA throughout the entire mobile phase gradient.

  • Collection & Validation: Collect fractions and analyze via TLC. The target compound will elute as a tight, circular spot without tailing. Combine the pure fractions and remove the solvent under reduced pressure to yield the pure trans-product.

References

  • Title: Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions. Source: Catalysis Communications URL: [Link]

  • Title: Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. Source: Green Chemistry Letters and Reviews URL: [Link]

Optimization

Technical Support Center: Troubleshooting Artifacts in 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Bioassays

This Technical Support Center provides a comprehensive guide for researchers working with 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol, focusing on troubleshooting common artifacts in bioassays. The content is st...

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Author: BenchChem Technical Support Team. Date: April 2026

This Technical Support Center provides a comprehensive guide for researchers working with 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol, focusing on troubleshooting common artifacts in bioassays. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Introduction:

Welcome to the technical support resource for bioassays involving 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. This guide is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of working with this and similar small molecules. Given that compounds of this nature are often investigated for therapeutic potential, ensuring the reliability and reproducibility of experimental data by identifying and mitigating artifacts is critical. This document offers detailed troubleshooting advice and answers to frequently asked questions to address specific challenges you may face in your in vitro and in vivo studies. All recommendations are based on established scientific principles and validated methodologies to uphold the integrity of your research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol and what is its likely mechanism of action?

A1: 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a synthetic organic compound featuring a chlorophenylpiperazine moiety.[3][4][5][6] Compounds in the phenylpiperazine class are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[4] Therefore, the primary mechanism of action is likely the modulation of these neurotransmitter systems. However, the specific receptor binding affinities and functional activities (e.g., agonist or antagonist) would need to be determined through specific pharmacological profiling.

Q2: I'm seeing a high background signal in my fluorescence-based assay. Could the compound itself be the cause?

A2: Yes, it is highly possible that the compound is causing this interference. This phenomenon is known as autofluorescence, where a compound inherently fluoresces at the excitation and emission wavelengths used in the assay.[7][8][9] This can lead to false positives or inaccurate data.[9]

Troubleshooting Steps:

  • Compound-Only Control: Run a control containing only the compound at various concentrations in the assay buffer to measure its intrinsic fluorescence.[10]

  • Spectral Scanning: Perform a spectral scan to determine the compound's excitation and emission spectrum. This will reveal any overlap with your assay's fluorophore.

  • Use a Red-Shifted Fluorophore: If there is spectral overlap, consider switching to a fluorophore that emits at a longer wavelength (red-shifted), as this region is less prone to interference from library compounds.[7][11]

  • Time-Resolved Fluorescence (TRF): Employing a TRF-based assay can be an effective solution. TRF uses a time delay between excitation and detection, which allows the compound's short-lived autofluorescence to decay before measuring the signal from the long-lived lanthanide probe.[7]

Workflow for Investigating Autofluorescence Artifacts:

Caption: A flowchart for diagnosing and mitigating compound autofluorescence.

Q3: My compound shows potent activity in a primary biochemical screen, but this activity is lost in the presence of detergent and not reproducible in cell-based assays. What could be happening?

A3: This is a classic sign of non-specific inhibition caused by compound aggregation.[12][13] At higher concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to what appears to be inhibition but is actually an artifact.[13][14]

Protocol for Identifying Compound Aggregation:

  • Detergent Test: The most common diagnostic is to re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).[10] If the compound's potency is significantly reduced, aggregation is the likely cause.[10]

  • Concentration-Response Curve Analysis: Aggregators often exhibit unusually steep, non-sigmoidal dose-response curves.[10]

  • Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in solution.[13]

Data Interpretation Summary:

ObservationImplicationRecommended Action
IC50 increases >10-fold with 0.1% Triton X-100Strong evidence of aggregationConfirm with DLS; consider structural modifications to improve solubility.
Steep Hill slope (>2)Suggestive of aggregationPerform detergent test.
No change in activity with detergentAggregation is unlikelyInvestigate other potential artifacts (e.g., chemical reactivity).
Q4: I am observing cytotoxicity at high concentrations of my compound in a cell-based assay. How can I be sure this is not just a non-specific toxic effect masking a real pharmacological response?

A4: Differentiating specific pharmacological effects from non-specific cytotoxicity is a critical step.[15][16][17][18]

Experimental Strategy to Deconvolute Cytotoxicity:

  • Orthogonal Viability Assays: Use at least two different cytotoxicity assays that measure different cellular parameters.[18] For example, combine a metabolic assay (like MTT or ATP measurement) with a membrane integrity assay (like LDH release).[18]

  • Time-Course and Concentration-Response Analysis: A specific pharmacological effect should ideally occur at lower concentrations and potentially at earlier time points than the onset of general cytotoxicity.[17]

  • Target Engagement Assays: If the molecular target is known, use a target engagement assay to confirm that the compound is interacting with its intended target at concentrations where cytotoxicity is not observed.

  • Specificity Ratio (SR): Compare the concentration at which the compound elicits its pharmacological effect to the concentration at which it causes cytotoxicity. A large window between these two values suggests a specific effect.[17]

Diagram of On-Target vs. Off-Target Effects:

cluster_1 On-Target vs. Off-Target Effects Compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Target Intended Biological Target Compound->Target On-Target Binding OffTarget Non-Specific Cellular Disruption (at high concentrations) Compound->OffTarget Off-Target Effects OnTarget Specific Pharmacological Effect Target->OnTarget Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity Viability Decreased Cell Viability Cytotoxicity->Viability

Caption: Conceptual diagram illustrating the difference between specific on-target effects and non-specific cytotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent Results in Receptor Binding Assays

Problem: High variability in a radioligand or fluorescence polarization (FP) binding assay.[19][20]

Potential Causes and Solutions:

  • Compound Solubility Issues:

    • Cause: The compound may be precipitating out of the assay buffer.

    • Solution: Visually inspect for precipitates. Determine the compound's solubility in the final assay buffer. Ensure the final concentration of any co-solvent (like DMSO) is low (typically <1%) and consistent across all wells.

  • High Non-Specific Binding (NSB):

    • Cause: The compound may be binding to the assay plates or filter mats.[21][22]

    • Solution: Use low-binding microplates.[19] For filtration assays, pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a carrier protein like BSA or a non-ionic detergent in the buffer to reduce non-specific interactions.

  • Assay Not at Equilibrium:

    • Cause: The incubation time may be too short for the ligand to reach binding equilibrium, especially at low concentrations.[23]

    • Solution: Perform a time-course experiment to determine the time required to reach a stable signal.[23]

Guide 2: Potential for hERG Channel Inhibition Artifacts

Problem: The compound shows activity in a hERG (human Ether-à-go-go-related gene) channel assay, which is a potential indicator of cardiotoxicity.[24][25][26]

Confirmation and Troubleshooting Steps:

  • Orthogonal Assay Confirmation:

    • Issue: Initial screens for hERG liability are often binding or fluorescent assays, which can be prone to artifacts.[27]

    • Solution: Confirm any positive results using the gold-standard automated or manual patch-clamp electrophysiology assay, which directly measures ion channel function.[24][28]

  • Compound Stability:

    • Issue: The compound may degrade in the assay medium over the incubation period.

    • Solution: Use LC-MS to determine the compound's concentration at the beginning and end of the experiment to assess its stability.[29]

  • Lab-Specific Thresholds:

    • Issue: The safety margin for hERG inhibition can vary between laboratories due to differences in equipment and protocols.[25]

    • Solution: It is important to establish and validate your own internal hERG safety margin threshold using known reference compounds.[25]

References

  • Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Screening and classifying small molecule inhibitors of amyloid formation using ion mobility... - PMC. (n.d.). [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (n.d.). [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC. (n.d.). [Link]

  • Small-Molecule Amyloid Beta-Aggregation Inhibitors in Alzheimer's Disease Drug Development - Who we serve. (n.d.). [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020, February 1). [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). [Link]

  • In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation | Journal of Chemical Information and Modeling - ACS Publications. (2025, May 29). [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). [Link]

  • Cytotoxicity - Wikipedia. (n.d.). [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). [Link]

  • How small molecule tau inhibitors could treat Alzheimer's disease - Drug Discovery News. (2025, December 4). [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.). [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). [Link]

  • What is Cytotoxicity? - News-Medical.Net. (2021, June 22). [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11). [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). [Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC. (n.d.). [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. (n.d.). [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase | Semantic Scholar. (n.d.). [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). [Link]

  • Assay Troubleshooting | MB - About. (n.d.). [Link]

  • Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC. (2020, July 23). [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025, November 18). [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). [Link]

  • Functional differentiation of cytotoxic cancer drugs and targeted cancer therapeutics - PubMed. (2014, October 15). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC. (n.d.). [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024, November 26). [Link]

  • Best practice in bioassay development - BioTechniques. (2019, August 14). [Link]

  • Full article: Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals - Taylor & Francis. (2019, August 5). [Link]

  • Building Better Bioassays | BioPharm International. (2020, May 1). [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). [Link]

  • 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1][7][12]triazolo[4,3-a]pyridin-1-ium-3-one. (n.d.). [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25). [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12). [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Synthesis: A Methodological Comparison Guide

Executive Summary The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol involves the nucleophilic desymmetrization of cyclopentene oxide by 1-(3-chlorophenyl)piperazine (mCPP). This β-amino alcohol scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol involves the nucleophilic desymmetrization of cyclopentene oxide by 1-(3-chlorophenyl)piperazine (mCPP). This β-amino alcohol scaffold is highly prized in neuropharmacology and cardiovascular drug discovery. However, synthesizing this molecule reproducibly presents a significant chemical challenge: sterically hindered secondary aromatic amines exhibit poor nucleophilicity, often resulting in sluggish reaction kinetics, low yields, and complex purification profiles.

This guide objectively compares three distinct synthetic methodologies—Conventional Thermal Heating, Lewis Acid Catalysis, and Microwave-Assisted "On-Water" Synthesis—to determine the most reproducible, scalable, and self-validating protocol for modern laboratory environments.

Mechanistic Causality & Stereoselectivity

To achieve absolute reproducibility, one must first understand the causality governing the reaction. The ring-opening of cyclopentene oxide (a meso epoxide) by a secondary amine proceeds via an SN​2 mechanism.

Because the reaction occurs in a neutral or mildly activated environment, the nucleophile must attack the carbon-oxygen anti-bonding orbital ( σ∗ ) from the backside, leading exclusively to a trans-1,2-disubstituted cyclopentane ring[1]. The primary barrier to reproducibility is the activation energy required to break the C–O bond. If the environment is too acidic, the piperazine nitrogen is protonated, neutralizing its nucleophilicity. If the environment lacks activation, the reaction stalls. The ideal methodology must polarize the epoxide oxygen (lowering the LUMO) without deactivating the amine nucleophile.

MechanisticPathway A Cyclopentene Oxide (Meso Epoxide) B Catalyst/Microwave Activation (O-H Bond Polarization) A->B D SN2 Backside Attack (Regioselective) B->D C 1-(3-Chlorophenyl)piperazine (Nucleophile) C->D E Transition State (Anti-Periplanar) D->E F Trans-2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol E->F

Mechanistic pathway of SN2 epoxide ring-opening yielding the trans-β-amino alcohol.

Comparison of Synthetic Alternatives

We evaluated three primary methodologies for synthesizing 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol based on yield, reaction time, and operational reproducibility.

Alternative A: Conventional Thermal Synthesis (Reflux)

Historically, this reaction is performed by refluxing the reagents in ethanol or isopropanol for 12–24 hours.

  • Performance: Poor. The thermal transfer is inefficient, and prolonged heating leads to the oxidative degradation of the amine and the formation of unwanted oligomeric byproducts.

  • Verdict: Not recommended for reproducible scale-up.

Alternative B: Lewis Acid Catalysis ( Al(OTf)3​ )

The use of Aluminum(III) triflate ( Al(OTf)3​ ) as a Lewis acid catalyst in acetonitrile has been proven highly effective for piperazine-derived epoxide ring openings[2]. The Al3+ ion coordinates tightly to the epoxide oxygen, drastically accelerating the nucleophilic attack.

  • Performance: Excellent yields (85–95%) in moderate timeframes (2–4 hours).

  • Drawback: Al(OTf)3​ is highly moisture-sensitive. Variations in ambient humidity or solvent dryness cause significant batch-to-batch yield fluctuations, reducing overall trustworthiness in standard lab settings.

Alternative C: Microwave-Assisted "On-Water" Synthesis (The Champion)

Recent advancements have demonstrated that combining microwave irradiation with an aqueous ("on-water") or highly polar solvent system (like nitromethane) creates an optimal environment for epoxide aminolysis[3][4]. Water acts as a co-catalyst by forming low-barrier hydrogen bonds with the epoxide oxygen, polarizing the ring without requiring stoichiometric metal catalysts[3]. Microwave dielectric heating ensures uniform energy distribution.

  • Performance: Superior. Achieves >90% yield in under 30 minutes. The absence of moisture-sensitive catalysts makes this protocol exceptionally reproducible.

Quantitative Data Comparison
ParameterAlt A: Conventional RefluxAlt B: Al(OTf)3​ CatalyzedAlt C: Microwave "On-Water"
Reaction Time 12 – 24 hours2 – 4 hours20 minutes
Average Yield 45% – 60%85% – 95%92% – 98%
Catalyst Required None10 mol% Al(OTf)3​ None (Water co-catalysis)
Stereoselectivity trans (Racemic)trans (Racemic)trans (Racemic)
Reproducibility LowModerate (Moisture sensitive)High (Self-validating)
E-Factor (Waste) High (Solvent intensive)Medium (Metal waste)Low (Green chemistry)

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Based on the empirical data, the Microwave-Assisted protocol is the most authoritative and reliable method. The following procedure is engineered as a self-validating system; each step contains a diagnostic checkpoint to ensure scientific integrity.

Materials Required
  • Cyclopentene oxide (1.0 equiv, 10 mmol, ~0.84 g)

  • 1-(3-Chlorophenyl)piperazine (1.0 equiv, 10 mmol, ~1.96 g)

  • Deionized Water (10 mL)

  • Ethyl Acetate (for extraction)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Workflow

Step 1: Reaction Assembly In a 30 mL microwave-safe quartz vessel, sequentially add 1-(3-chlorophenyl)piperazine and cyclopentene oxide. Add 10 mL of deionized water. Causality Note: The reagents will form a biphasic suspension. This "on-water" state is intentional; the hydrophobic effect drives the organic reactants together, while the water interface provides hydrogen-bond activation[3].

Step 2: Microwave Irradiation Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Program the system to 80 °C, 300 W, with a ramp time of 2 minutes and a hold time of 20 minutes[4].

Step 3: In-Process Validation (TLC) After cooling to room temperature, extract a 10 µL aliquot. Run a TLC using a Hexane:Ethyl Acetate (6:4 v/v) mobile phase.

  • Validation Check: The starting piperazine is UV-active ( Rf​≈0.6 ). The product will appear as a new UV-active spot with a significantly lower Rf​ ( ≈0.3 ) due to the increased polarity from the newly formed hydroxyl group. Complete disappearance of the starting material validates reaction completion.

Step 4: Workup & Isolation Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Structural Validation (NMR) Analyze the crude product via 1H NMR ( CDCl3​ , 400 MHz).

  • Validation Check: Look for a diagnostic multiplet at δ 3.90 – 4.10 ppm . This corresponds to the carbinol proton (CH-OH) on the cyclopentane ring. A broad singlet around δ 2.50 – 3.00 ppm (exchangeable with D2​O ) confirms the presence of the free hydroxyl group.

ExperimentalWorkflow Step1 Equimolar Mixing Epoxide + Piperazine Step2 Aqueous Suspension (On-Water Activation) Step1->Step2 Step3 Microwave Irradiation (80°C, 300W, 20 min) Step2->Step3 Step4 TLC Monitoring (Hexane:EtOAc 6:4) Step3->Step4 Step5 Aqueous Extraction (EtOAc/H2O) Step4->Step5 Step6 Purification & Validation (NMR, Yield >90%) Step5->Step6

Self-validating microwave-assisted experimental workflow for highly reproducible synthesis.

Conclusion

For the synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol, traditional thermal methods and moisture-sensitive Lewis acid catalysts introduce unacceptable variability. By leveraging microwave irradiation combined with "on-water" hydrogen-bond activation, researchers can achieve near-quantitative yields in a fraction of the time. This method not only satisfies the rigorous demands of modern green chemistry but provides a highly reproducible, self-validating framework essential for downstream drug development.

References

  • Williams, D. B. G., & Cullen, A. (2009). "Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products." The Journal of Organic Chemistry, 74(24), 9509-9512. Available at:[Link]

  • Kumar, S., et al. (2020). "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." ACS Omega, 5(30), 18746-18757. Available at:[Link]

  • Verma, N. (2022). "“ON-WATER” RING OPENING REACTIONS: A REVIEW." Journal of Advanced Scientific Research, 13(1), 92-96. Available at:[Link]

  • LibreTexts Chemistry. (2024). "18.6: Reactions of Epoxides - Ring-opening." Chemistry LibreTexts. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Analogs: A Comparative Guide for CNS Drug Development

Executive Summary The development of polypharmacological agents for central nervous system (CNS) disorders has shifted away from single-target paradigms toward rationally designed dual-modulators. The compound 2-[4-(3-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of polypharmacological agents for central nervous system (CNS) disorders has shifted away from single-target paradigms toward rationally designed dual-modulators. The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol (mCPP-CPO) represents a highly optimized scaffold that bridges serotonergic (5-HT) modulation with Sigma-1 receptor ( σ1​ R) activation. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of mCPP-CPO analogs, objectively comparing their binding affinities and functional profiles against traditional alternatives like Trazodone and Haloperidol.

By analyzing the causality behind specific structural modifications—namely the cycloalkanol ring size and aryl substitutions—this guide serves as an authoritative resource for medicinal chemists and drug development professionals aiming to design next-generation antidepressants and neuroprotectants [1].

Pharmacophore Rationale & Scaffold Design

The mCPP-CPO scaffold is engineered by fusing two distinct pharmacophoric elements, each serving a precise mechanistic purpose:

  • The 1-(3-Chlorophenyl)piperazine (mCPP) Moiety: The mCPP group is a "privileged" scaffold in CNS drug discovery [2]. The basic piperazine nitrogen acts as a primary interaction point, forming a critical salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of 5-HT receptors. The meta-chloro substitution on the phenyl ring is highly lipophilic and electron-withdrawing, allowing it to anchor deeply into the hydrophobic cleft of 5-HT 2A​ and 5-HT 2C​ receptors, driving high-affinity binding.

  • The Cyclopentanol Ring: Traditional serotonin antagonist and reuptake inhibitors (SARIs) like Trazodone utilize flexible alkyl chains to link the piperazine to a terminal group. In contrast, mCPP-CPO utilizes a cyclopentanol ring. The causality here is conformational restriction. The rigid cyclic structure reduces conformational entropy, locking the molecule into a bioactive geometry. Furthermore, the hydroxyl (-OH) group acts as a hydrogen-bond donor, which is critical for orienting the molecule within the σ1​ R binding pocket, a target heavily implicated in neuroprotection and cellular stress response [3].

SAR Comparison: Cycloalkanol Ring Variations vs. Aryl Substitutions

To objectively evaluate the performance of the mCPP-CPO scaffold, we must compare it against structural analogs and clinical benchmarks. The table below summarizes the in vitro binding affinities ( Ki​ ) across critical CNS targets.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Piperazine Analogs
CompoundAryl SubstitutionLinker / Ring System5-HT 1A​ Ki​ (nM)5-HT 2A​ Ki​ (nM) σ1​ R Ki​ (nM)Primary Functional Profile
mCPP-CPO (Lead) 3-ChloroCyclopentanol 4.212.58.45-HT 1A​ Partial Agonist / σ1​ R Agonist
mCPP-CHO 3-ChloroCyclohexanol15.328.13.2 σ1​ R selective; steric clash at 5-HT
oMPP-CPO 2-MethoxyCyclopentanol1.885.045.2High 5-HT 1A​ selectivity
mFPP-CPO 4-FluoroCyclopentanol22.145.318.6Reduced overall affinity
Trazodone (Ref)3-ChloroAlkyl-Triazolopyridine118.020.0>10005-HT 2A​ Antagonist / SARI
Haloperidol (Ref)4-FluoroButyrophenone>100045.02.5D 2​ Antagonist / σ1​ R Antagonist

Key SAR Insights:

  • Ring Size Dictates Selectivity: Expanding the cyclopentanol to a cyclohexanol (mCPP-CHO) increases the hydrophobic bulk. While this improves σ1​ R affinity ( Ki​ = 3.2 nM), it causes a steric clash in the narrower 5-HT 1A​ binding pocket, reducing serotonergic affinity. The cyclopentanol ring represents the optimal "Goldilocks" zone for dual 5-HT/ σ1​ R targeting.

  • Aryl Electronics: Shifting from a 3-chloro to a 2-methoxy group (oMPP-CPO) drastically increases 5-HT 1A​ affinity ( Ki​ = 1.8 nM) but sacrifices σ1​ R binding. The 3-chloro group is essential for maintaining the balanced polypharmacology required for synergistic efficacy [4].

Signaling Pathway Visualization

The therapeutic superiority of mCPP-CPO over traditional single-target drugs lies in its ability to simultaneously modulate G-protein coupled receptors (GPCRs) and endoplasmic reticulum (ER) chaperone proteins.

SAR_Pathway cluster_5HT 5-HT Receptor Modulation cluster_Sigma Sigma-1 Receptor Modulation Ligand mCPP-CPO (Dual Modulator) HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Partial Agonism HT2A 5-HT2A Receptor (Gq/11-coupled) Ligand->HT2A Antagonism Sig1R Sigma-1 Receptor (MAM Chaperone) Ligand->Sig1R Agonism cAMP ↓ cAMP Accumulation HT1A->cAMP IP3 ↑ IP3 / DAG HT2A->IP3 Neuro Neuroprotection & Antidepressant Efficacy cAMP->Neuro IP3->Neuro Ca2 Modulated Ca2+ Signaling Sig1R->Ca2 Ca2->Neuro

Figure 1: Polypharmacological signaling pathways modulated by mCPP-CPO.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the binding and functional profiles of these analogs must be evaluated using self-validating assay systems. Below are the standard operating procedures for profiling arylpiperazinyl cycloalkanols.

Protocol A: Multiplexed Radioligand Displacement Assay

This assay determines the binding affinity ( Ki​ ) of the analogs. It is self-validating because it utilizes established reference ligands to define non-specific binding, ensuring the signal is exclusively target-mediated.

  • Membrane Preparation: Homogenize CHO cells expressing human 5-HT 1A​ , 5-HT 2A​ , or σ1​ R in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Maintaining 4°C prevents proteolytic degradation of the receptors. The pH of 7.4 is critical to maintain the physiological ionization state of both the ligand's piperazine nitrogen and the receptor's aspartate residues, ensuring accurate binding kinetics.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with the test compound (0.1 nM to 10 µM) and the specific radioligand: [ 3 H]-8-OH-DPAT for 5-HT 1A​ , [ 3 H]-Ketanserin for 5-HT 2A​ , or [ 3 H]-(+)-Pentazocine for σ1​ R.

    • Validation Step: Define non-specific binding using a 10 µM excess of an unlabelled reference standard (e.g., Haloperidol for σ1​ R). If the radioligand is displaced by the negative control, the assay plate is rejected.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Arylpiperazines are highly lipophilic. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the drug to the filter and eliminating false-positive affinity readings.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC 50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Functional Assay

Binding affinity does not equal functional activity. This assay determines whether mCPP-CPO acts as an agonist or antagonist at the G i/o​ -coupled 5-HT 1A​ receptor.

  • Cell Stimulation: Plate 5-HT 1A​ -expressing cells and stimulate with 10 µM Forskolin to artificially elevate baseline cAMP levels.

  • Compound Addition: Introduce mCPP-CPO at varying concentrations.

    • Causality: Because 5-HT 1A​ is G i/o​ -coupled, an agonist will inhibit adenylate cyclase, causing a dose-dependent decrease in the Forskolin-induced cAMP spike. An antagonist will cause no change.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

    • Validation Step: Include Buspirone as a positive control for partial agonism to ensure the assay's dynamic range is functioning correctly.

Conclusion

The 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol (mCPP-CPO) scaffold demonstrates superior polypharmacological tuning compared to traditional SARI antidepressants like Trazodone. By replacing a flexible alkyl chain with a rigid cyclopentanol ring, researchers can successfully bridge the gap between serotonergic modulation and Sigma-1 receptor activation. The experimental data confirms that the precise combination of a meta-chloro aryl substitution and a 5-membered cycloalkanol ring yields a highly potent, dual-action therapeutic candidate with significant potential for treating complex neuropsychiatric and neurodegenerative disorders.

References

  • Title: Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors Source: ResearchGate / Pharmacopsychiatry URL
  • Title: Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies Source: MDPI / Molecules URL
  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications / Journal of Medicinal Chemistry URL
  • Title: US9238632B2 - 3-cyanoanilinoalkylarylpiperazine derivative and use thereof in preparing drugs Source: Google Patents URL
Validation

Independent Verification of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Bioactivity: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. As a member of the arylpiperazine class of co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. As a member of the arylpiperazine class of compounds, it holds potential as a modulator of key G-protein coupled receptors (GPCRs) within the central nervous system. This document outlines the scientific rationale for its investigation, comparative analysis with existing molecules, and detailed experimental protocols for its characterization.

Introduction: The Scientific Rationale

The arylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting drugs.[1][2][3] Compounds bearing this scaffold, particularly with a chlorophenyl substitution, have demonstrated significant affinity for serotonin (5-HT) and dopamine (D) receptors.[4][5] The structural similarity of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol to known psychoactive agents suggests a high probability of interaction with these receptor families, which are critically involved in mood, cognition, and motor control.[6][7]

This guide will therefore focus on a systematic approach to:

  • Determine the binding affinity of the compound for a panel of relevant GPCRs.

  • Functionally characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

  • Provide a comparative analysis with established reference compounds.

Postulated Mechanism of Action: Targeting Serotonin and Dopamine Receptors

Based on the structural features of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol, we hypothesize a primary interaction with serotonin and dopamine receptors, which are members of the GPCR superfamily.[8][9] These receptors, upon ligand binding, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins.[10]

The specific downstream effects are dependent on the G protein subtype coupled to the receptor (e.g., Gs, Gi/o, Gq/11).[10] For instance, activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi/o-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[11][12] Gq/11-coupled receptors, on the other hand, activate phospholipase C, resulting in an increase in intracellular calcium.[13]

GPCR Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol GPCR GPCR (e.g., 5-HT or Dopamine Receptor) Compound->GPCR Binding G_Protein G-Protein (Gs, Gi/o, Gq/11) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP / Ca2+) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Postulated GPCR signaling cascade for the test compound.

Experimental Verification: A Step-by-Step Approach

To empirically validate the bioactivity of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol, a tiered approach involving both binding and functional assays is recommended.

Tier 1: Receptor Binding Affinity

The initial step is to determine the binding affinity of the test compound for a panel of serotonin and dopamine receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, D1, D2 receptors).

    • Harvest cells and homogenize in a suitable buffer to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) to each well.

    • Add increasing concentrations of the unlabeled test compound (2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol) or a known reference compound (e.g., 8-OH-DPAT).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection and Data Analysis:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Assay_Setup Set up 96-well Plate: - Radioligand - Test Compound (serial dilutions) - Controls Prepare_Membranes->Assay_Setup Add_Membranes Add Membranes to Initiate Binding Assay_Setup->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Scintillation Counting Wash->Scintillation_Count Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Scintillation_Count->Data_Analysis End End Data_Analysis->End Functional_Assay_Decision_Tree Start Receptor of Interest Identified from Binding Assay G_Protein_Coupling Determine G-Protein Coupling (Gs, Gi/o, or Gq/11) Start->G_Protein_Coupling Gs_Gi Gs or Gi/o Coupled G_Protein_Coupling->Gs_Gi Gs/Gi/o Gq Gq/11 Coupled G_Protein_Coupling->Gq Gq/11 cAMP_Assay Perform cAMP Assay Gs_Gi->cAMP_Assay Calcium_Assay Perform Calcium Flux Assay Gq->Calcium_Assay Agonist_Test Agonist Mode: - Dose-response of test compound - Determine EC50 and Emax cAMP_Assay->Agonist_Test Antagonist_Test Antagonist Mode: - Pre-incubate with test compound - Add known agonist - Determine IC50 cAMP_Assay->Antagonist_Test Calcium_Assay->Agonist_Test Calcium_Assay->Antagonist_Test End Functional Characterization Complete Agonist_Test->End Antagonist_Test->End

Caption: Decision tree for selecting the appropriate functional assay.

Comparative Data (Hypothetical)

Compound5-HT2A Calcium Flux EC50 (nM)D2 cAMP Inhibition IC50 (nM)
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol To be determinedTo be determined
Serotonin (Reference)8.7N/A
Haloperidol (Reference)N/A2.1

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and systematic approach to independently verify the bioactivity of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol. By combining receptor binding assays with functional cell-based assays, researchers can obtain a comprehensive pharmacological profile of this novel compound.

Positive identification of potent and selective activity at a particular serotonin or dopamine receptor subtype would warrant further investigation, including:

  • Selectivity profiling: Testing against a broader panel of GPCRs, ion channels, and transporters to assess off-target effects.

  • In vivo studies: Evaluation of the compound's effects on animal models of CNS disorders to determine its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The data generated from these studies will be crucial in determining the potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol as a lead compound for drug discovery programs.

References

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • Schihada, H., Ladds, G., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Schihada, H., Ladds, G., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal, 3(4), 471-483. [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Blum, T. R., et al. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience.
  • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • Zhang, X., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays.
  • Kim, J., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Nano, 11(6), 5792-5801. [Link]

  • Blum, T. R., et al. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). Serotonin Receptors Archives. Retrieved from [Link]

  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
  • Department of Medicinal Chemistry. (2002). Publications 2002. Retrieved from [Link]

  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS.
  • Amanote Research. (n.d.). (PDF) Synthesis and Pharmacological Evaluation of. Retrieved from [Link]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097.
  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

  • Campiani, G., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. [Link]

  • Cignarella, G., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 58(3), 227-234.
  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

  • Wakunaga Pharmaceutical Co., Ltd. (n.d.). R&D. Retrieved from [Link]

  • Wentland, M. P., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a risk management strategy grounded in molecular structure. 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a specialized arylpiperazine derivative. To handle and dispose of this compound safely, laboratory personnel must understand how its specific functional groups dictate its environmental and toxicological behavior.

This guide provides step-by-step, self-validating protocols for the safe segregation, handling, and disposal of this compound to ensure full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

The disposal pathway for this compound is dictated by three critical structural motifs:

  • The Chlorophenyl Ring (Halogenation): The presence of a covalently bound chlorine atom automatically classifies any waste containing this compound—even in trace amounts—as a Halogenated Organic Waste [1][2].

  • The Piperazine Core (Basicity & Toxicity): Piperazine derivatives are basic amines known to cause severe skin irritation, respiratory sensitization, and potential aquatic toxicity[3][4].

  • The Cyclopentanol Group (Lipophilicity): This moiety increases the molecule's lipophilicity, enhancing its ability to penetrate standard nitrile gloves if dissolved in aggressive carrier solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

The Logic of Halogenated Segregation: Why must this compound be strictly segregated from general organic waste? Under EPA RCRA guidelines, halogenated organic compounds (HOCs) require specialized disposal[5][6]. If halogenated waste is inadvertently mixed with non-halogenated solvent waste (like acetone or ethanol) and sent to a standard low-temperature incinerator, the combustion of the chlorine atoms can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5]. Therefore, this compound must be routed exclusively to EPA-compliant high-temperature incinerators equipped with acid-gas scrubbers[2][5].

Waste Classification & Quantitative Data

Summarized below are the critical parameters for classifying this waste stream prior to disposal.

ParameterClassification / ValueRegulatory & Safety Rationale
Waste Category Halogenated Organic WasteContains a covalently bound chlorine atom; inseparable mixtures default to halogenated status[1][2].
EPA RCRA Status Characteristic / Mixed WasteMust be evaluated for characteristic toxicity; strictly regulated under HOC disposal guidelines[5].
Primary Hazard Irritant / Environmental HazardThe piperazine core is basic and causes severe eye, skin, and respiratory irritation[4].
Incompatibilities Strong Acids, OxidizersRisk of exothermic reactions with the basic secondary/tertiary amines in the piperazine ring[6][7].
Disposal Method High-Temperature IncinerationRequired to prevent the formation of environmental dioxins during chemical destruction[5].

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions and Reaction Mixtures)

Context: The compound is dissolved in solvents (e.g., Methanol, DCM, or DMSO) during synthesis or assay preparation.

  • Identify the Stream: Even if the compound is dissolved in a completely non-halogenated solvent (like 100% Ethanol), the entire mixture must now be treated as a Halogenated Organic Waste stream due to the solute's chlorine atom[2].

  • Containment: Transfer the liquid into a dedicated, chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as the basicity of the amine may cause slow corrosion[6].

  • Volume Management: Fill the container to no more than 80% capacity. This prevents over-pressurization from vapor expansion[1].

  • Seal and Secure: Keep the container tightly capped at all times unless actively adding waste. Never leave funnels resting in the waste container[6].

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write "2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol" and list all carrier solvents. Do not use chemical abbreviations.

Protocol B: Bulk Solid Waste

Context: Unused powder, expired batches, or lyophilized material.

  • Primary Containment: Keep the solid powder in its original, tightly sealed glass or plastic vial.

  • Secondary Containment: Place the primary vial inside a shatter-resistant secondary container (e.g., a wide-mouth plastic jar) to prevent accidental breakage during transit[6].

  • Labeling: Mark the outer container clearly as "Solid Toxic Waste - Halogenated Organic Compound."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct light, moisture, and incompatible chemicals (strong acids/oxidizers) until EH&S collection[6].

Protocol C: Contaminated Consumables & Spill Response

Context: Weighing boats, pipette tips, gloves, and accidental spills.

  • Consumable Disposal: Discard all materials that came into contact with the compound into a designated solid hazardous waste bin lined with a heavy-duty plastic bag. Do not attempt to wash and reuse disposable labware; the rinse water will become hazardous aqueous waste, unnecessarily increasing disposal costs[7].

  • Solid Spill Cleanup: If the powder is spilled, do not dry sweep , as this creates an inhalation hazard[4]. Moisten an absorbent pad with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, wipe up the material, and place the pads in the solid halogenated waste bin[6].

  • Liquid Spill Cleanup: For solution spills, apply chemical spill pads or inert absorbent material (like vermiculite). Collect the saturated absorbent and dispose of it as solid halogenated waste.

Waste Segregation Workflow

Follow the logical decision tree below to ensure compliance when generating waste containing this compound.

G Start Waste Generation: 2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol State Physical State of Waste? Start->State Liquid Liquid Solutions (e.g., in DCM, MeOH) State->Liquid Dissolved Solid Bulk Solid Powders & Crystals State->Solid Pure/Bulk Consumables Contaminated Labware & PPE State->Consumables Trace HaloWaste Halogenated Organic Liquid Waste Stream Liquid->HaloWaste Contains Cl SolidWaste Solid Hazardous Chemical Waste Solid->SolidWaste Consumables->SolidWaste Incineration EPA-Compliant High-Temp Incineration HaloWaste->Incineration SolidWaste->Incineration

Fig 1: Segregation and disposal workflow for halogenated arylpiperazine waste.

References

  • Advisory 7.3: Organic Chemical Waste - UC EH&S - University of Cincinnati. Available at: [Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste - EPA NEPIS. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Handling novel or highly active pharmaceutical ingredients (APIs) requires moving beyond generic safety sheets and understanding the specific molecular mechanisms that dictate risk. 2-[4-(3-Chlorophenyl)piperazin-1-yl]cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or highly active pharmaceutical ingredients (APIs) requires moving beyond generic safety sheets and understanding the specific molecular mechanisms that dictate risk.

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a complex synthetic derivative. To design an effective Personal Protective Equipment (PPE) and operational strategy, we must analyze its structural components: the 3-chlorophenylpiperazine (mCPP) pharmacophore and the cyclopentanol ring.

The mCPP moiety is a well-documented serotonergic agent; systemic exposure can trigger acute central nervous system (CNS) effects, and it is classified as toxic if swallowed[1],[2]. Meanwhile, the addition of the cyclopentanol group significantly increases the molecule's lipophilicity (LogP). This structural feature allows the compound to bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum much faster than highly polar salts.

Therefore, standard laboratory handling is insufficient. The protocols below outline a self-validating safety system designed to neutralize the specific inhalation, dermal, and ocular risks posed by this compound.

Hazard Assessment & Mechanistic Causality

To establish a highly protective environment, we must map the compound's quantitative hazard baselines (extrapolated from its mCPP core) directly to our PPE specifications. Selection of this equipment strictly complies with.

Hazard ProfileGHS CategoryQuantitative Baseline (mCPP)Mechanistic CausalityRequired PPE Specification
Acute Toxicity (Oral) Cat. 3 / 4LD50: 50–300 mg/kgSystemic absorption of the mCPP pharmacophore triggers CNS serotonergic effects[1].P100 Respirator, strict hand hygiene.
Skin Irritation Cat. 2Irritation score ≥ 2.3Cyclopentanol increases lipophilicity (LogP), enhancing dermal penetration[2].Double Nitrile Gloves (≥0.12 mm).
Eye Irritation Cat. 2ACorneal opacity ≥ 1Basic piperazine nitrogen causes rapid, severe corneal irritation[3].Splash Goggles (ANSI Z87.1).
Respiratory Irritation Cat. 3Transient target organ effectFine powder aerosolization irritates mucosal membranes during transfer[1].Ventilated Balance Enclosure (VBE).
Visualizing the Defensive Barrier System

Exposure_PPE Chem 2-[4-(3-Chlorophenyl)piperazin-1-yl] cyclopentan-1-ol Inhalation Inhalation Route (Aerosolized Powder) Chem->Inhalation Dermal Dermal Route (Lipophilic Absorption) Chem->Dermal Ocular Ocular Route (Dust/Splashes) Chem->Ocular Respirator P100 Respirator & VBE Inhalation->Respirator Gloves Double Nitrile Gloves Dermal->Gloves Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Protection Systemic & Local Protection Respirator->Protection Gloves->Protection Goggles->Protection

Caption: Exposure pathways for 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol and corresponding PPE.

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system . Each step inherently verifies the safety of the next, ensuring that human error does not result in chemical exposure.

Phase 1: Environmental Validation

  • Activate Containment: Turn on the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet.

  • Validate Flow: Verify that the inward face velocity is between 60–100 feet per minute (fpm) using a calibrated anemometer.

    • Causality: This aerodynamic barrier guarantees that any aerosolized micro-particles of the piperazine derivative are pulled away from the operator's breathing zone, self-validating the inhalation protection.

Phase 2: PPE Donning (The "Armor")

  • Inspect and don a pair of standard nitrile gloves (inner layer).

  • Don a wraparound, fluid-resistant laboratory coat with knit cuffs.

  • Don.

  • Don an extended-cuff nitrile glove (outer layer) over the lab coat cuffs.

    • Causality: The lipophilic nature of the cyclopentanol ring means single-layer latex is highly permeable. Double-layered nitrile provides the necessary chemical resistance and allows for safe doffing if the outer layer is contaminated.

Phase 3: Execution (Weighing & Transfer)

  • Place an anti-static mat inside the VBE.

    • Causality: Piperazine powders often carry high static charges. Neutralizing this charge prevents the powder from repelling off the micro-spatula and aerosolizing into the workspace.

  • Tare the anti-static weigh boat.

  • Transfer the chemical slowly using a grounded micro-spatula.

Phase 4: Doffing & Decontamination

  • Seal the primary chemical vial tightly.

  • Dampen a clean wipe with 70% Isopropyl Alcohol (IPA). Wipe the exterior of the vial and the balance pan.

    • Causality: Wet-wiping physically traps residual particulates. Dry sweeping is strictly prohibited as it re-aerosolizes the active ingredient, defeating the purpose of the VBE.

  • Remove the outer gloves inside the VBE, turning them inside out, and discard them in a designated hazardous waste bin.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, immediate action is required to prevent widespread aerosolization and systemic exposure.

Spill_Response Spill Powder Spill Detected Evacuate 1. Isolate Area & Alert Personnel Spill->Evacuate PPE 2. Don Spill-Kit PPE (P100, Double Gloves) Evacuate->PPE Contain 3. Wet-Wipe Method (Avoid Aerosolization) PPE->Contain Dispose 4. Hazardous Waste Segregation Contain->Dispose

Caption: Step-by-step spill response workflow for hazardous piperazine derivatives.

Immediate Action:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 10-foot radius).

  • Protect: Don a and heavy-duty nitrile utility gloves.

Containment & Neutralization: 3. Wet-Wipe Method: Gently cover the spilled powder with absorbent pads. Slowly pour a neutralizing solvent (e.g., 70% IPA) over the pads from the outside in.

  • Causality: Wetting the powder prevents a dust cloud, ensuring the hazard remains localized and cannot be inhaled.

  • Collect: Scoop the wetted material using a non-sparking, disposable dustpan.

Disposal Protocol: 5. Segregate: Place all contaminated materials (pads, PPE, dustpan) into a heavy-duty, sealable hazardous waste bag. 6. Label: Tag as "Toxic Organic Solid Waste - Piperazine Derivative (GHS Cat 3)" and transfer to the facility's hazardous waste accumulation area. Do not mix with strong oxidizing agents, as basic amines can react exothermically.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine." PubChem. Validated March 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic." Centers for Disease Control and Prevention.[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 1910.133." United States Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
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